Propargylmagnesium bromide
Description
Significance as a Grignard Reagent in Carbon-Carbon Bond Formation
Propargylmagnesium bromide serves as a powerful nucleophile in a variety of chemical transformations. Its ability to introduce a propargyl group (a three-carbon unit containing a carbon-carbon triple bond) into a molecule makes it invaluable for the synthesis of alkynes and allenes. chemicalbook.comthieme-connect.de These structural motifs are present in numerous natural products and pharmaceutically active compounds.
The reactivity of this compound is characterized by a dynamic equilibrium between two isomeric forms: the propargyl form and the allenyl form. thieme-connect.de This equilibrium, known as a metallotropic rearrangement, means that the reagent can react at either the acetylenic (propargyl) or allenic carbon, leading to different products depending on the reaction conditions and the electrophile used. acs.orgnih.gov This dual reactivity, while offering synthetic flexibility, also presents a challenge in controlling the regioselectivity of its reactions. thieme-connect.de
Historical Context of Propargylic Organomagnesium Reagents
The discovery of Grignard reagents by Victor Grignard in 1900 revolutionized organic synthesis and earned him the Nobel Prize in Chemistry in 1912. wikipedia.orgbyjus.com The initial preparation of these reagents involved the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent. byjus.com
The synthesis of propargylic Grignard reagents, such as this compound, presented unique challenges. The direct reaction of propargyl bromide with magnesium metal often leads to a mixture of products due to the high reactivity of the starting materials and the potential for side reactions. chemicalbook.com A significant breakthrough was the use of amalgamated magnesium, generated in situ from magnesium and mercury(II) chloride, which facilitates the formation of the Grignard reagent in higher yields. chemicalbook.comthieme-connect.de More recently, methods have been developed to prepare these reagents without the use of toxic mercury catalysts, for instance, by using zinc bromide as a catalyst. acs.org
Early studies of propargylic Grignard reagents revealed their complex nature, existing as a rapidly equilibrating mixture of the propargyl and allenyl isomers. thieme-connect.de This understanding was crucial for predicting and controlling the outcomes of their reactions with various electrophiles, a topic of ongoing research and development in organometallic chemistry.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₃H₃BrMg |
| Molecular Weight | 143.28 g/mol |
| CAS Number | 13254-27-8 |
| Synonyms | Prop-2-yn-1-ylmagnesium bromide |
| Solubility | Soluble in ether and tetrahydrofuran (B95107) (THF) |
Table 1: Physical and Chemical Properties of this compound. chemicalbook.com
Reactivity and Synthetic Applications
This compound's utility stems from its reaction with a wide array of electrophiles. The regiochemical outcome of these reactions (attack via the propargyl or allenyl form) is a key consideration for synthetic chemists.
| Electrophile | Major Product Type |
| Aldehydes and Ketones | Homopropargylic or Allenic Alcohols. thieme-connect.denih.govkoreascience.kr |
| Esters | Tertiary Alcohols (via double addition). thieme-connect.de |
| Carbon Dioxide | Carboxylic Acids. thieme-connect.de |
| Sulfinyl Imines | Homopropargylic or Allenic Amines. acs.orgmdpi.com |
| Amides | Enaminones or 1,3-Diketones. arkat-usa.org |
Table 2: Reactivity of this compound with Various Electrophiles.
Properties
IUPAC Name |
magnesium;prop-1-yne;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3.BrH.Mg/c1-3-2;;/h1H,2H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLERVAXAQFOFRI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C#C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Propargylmagnesium Bromide Generation
Direct Preparation from Propargyl Halides and Magnesium
The most common method for preparing propargylmagnesium bromide involves the direct reaction of propargyl bromide with magnesium turnings in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org The reaction is highly sensitive to moisture and oxygen, requiring an inert atmosphere for successful execution. chemicalbook.comreachemchemicals.com
The Grignard reagent exists as a rapid equilibrium between the acetylenic form (this compound) and the more stable allenic form (allenylmagnesium bromide). thieme-connect.denih.gov This equilibrium is a critical factor in the subsequent reactions of the reagent, as it can lead to mixtures of propargylated and allenylated products. chemicalbook.com
The initiation of the Grignard reaction can often be sluggish. To facilitate the reaction, various activating agents are employed. These agents work by cleaning the surface of the magnesium metal, removing the passivating layer of magnesium oxide and exposing fresh, reactive metal. wikipedia.org
Common activating agents include iodine, methyl iodide, and 1,2-dibromoethane (B42909). wikipedia.org The use of 1,2-dibromoethane is particularly advantageous as the progress of the activation can be monitored by the observation of ethylene (B1197577) gas bubbles. wikipedia.org Another effective method of activation is the amalgamation of the magnesium surface with a small amount of mercury(II) chloride. chemicalbook.comthieme-connect.de This technique, however, is often avoided due to the toxicity of mercury compounds. google.com Research has also explored mercury-free catalysts, with zinc bromide (ZnBr2) being identified as a viable alternative for promoting the formation of propargyl Grignard reagents. researchgate.netacs.org For particularly challenging cases, specially activated magnesium, such as Rieke magnesium, can be utilized. wikipedia.orgresearchgate.net
Table 1: Common Activating Agents for this compound Synthesis
| Activating Agent | Function | Observational Cue |
| Iodine | Chemical activation of Mg surface | Disappearance of purple color |
| 1,2-Dibromoethane | Cleans Mg surface | Evolution of ethylene gas |
| Mercury(II) Chloride | Amalgamates Mg surface | Formation of a shiny surface |
| Zinc Bromide | Mercury-free catalyst | - |
To ensure a successful and safe synthesis, strict control over reaction conditions is paramount. The reaction is highly exothermic and is often conducted at or near the boiling point of the solvent. acs.org Therefore, careful temperature control is crucial to prevent runaway reactions. niper.gov.in The slow, dropwise addition of the propargyl halide to the magnesium suspension is a standard practice to manage the exothermicity. thieme-connect.de
The reaction must be carried out under a dry, inert atmosphere, typically nitrogen or argon, to prevent the highly reactive Grignard reagent from being quenched by moisture or oxidized by air. chemicalbook.comreachemchemicals.com The use of anhydrous solvents is also mandatory. reachemchemicals.com Recent developments have explored more environmentally friendly approaches, such as mechanochemical synthesis using a ball mill, which significantly reduces the amount of organic solvent required. univ-journal.net This method also offers the advantage of being less sensitive to moisture and oxygen. univ-journal.net
The ratio of the allenic to acetylenic forms of the Grignard reagent can be influenced by the reaction temperature. Lower temperatures and slow addition of a dilute solution of propargyl bromide are reported to favor the formation of the pure allenic Grignard reagent. chemicalbook.com Conversely, reacting at the reflux temperature of ether can result in a higher proportion of the allenic form. chemicalbook.com
Barbier-Type Modified Procedures for in situ Generation
The Barbier reaction provides an alternative approach where the organometallic reagent is generated in situ in the presence of the electrophile. wikipedia.org This one-pot procedure involves adding a mixture of the propargyl halide and the carbonyl compound to the metal, such as magnesium, zinc, or indium. thieme-connect.dewikipedia.orgnih.gov
A key advantage of the Barbier-type procedure is that the highly reactive Grignard reagent is consumed as it is formed, which can minimize side reactions like disproportionation that can occur when the reagent is prepared and stored separately. thieme-connect.de This technique is particularly useful for reducing the equilibration of the Grignard reagent before it reacts with the substrate, especially when conducted at low temperatures. thieme-connect.de Zinc-mediated Barbier reactions have been shown to be regioselective, yielding allenic or propargylic alcohols depending on the substitution pattern of the propargyl bromide. nih.govnih.gov
Transmetalation Routes to Related Organometallic Species
This compound can serve as a precursor for the generation of other synthetically useful organometallic reagents through transmetalation. This process involves the transfer of the propargyl/allenyl group from magnesium to another metal, such as copper, zinc, or boron. thieme-connect.dewikipedia.org
Transmetalation to copper, often achieved by reacting the Grignard reagent with a copper(I) salt like copper(I) bromide or copper(I) iodide, generates an organocopper reagent. wikipedia.orgresearchgate.net These copper reagents are valuable for their ability to undergo conjugate addition reactions and couple with various electrophiles. wikipedia.org
Similarly, transmetalation to zinc can be accomplished by treating the Grignard reagent with a zinc salt. mdpi.comresearchgate.net The resulting organozinc reagents are also employed in a variety of coupling reactions. acs.org Furthermore, reaction with 2-chloro-1,3,2-dioxaborinane (B3044646) transforms this compound into an allenylboronate ester, which is useful for the synthesis of β-acetylenic alcohols. thieme-connect.de
Table 2: Transmetalation of this compound
| Metal Salt | Resulting Organometallic Species | Typical Applications |
| Copper(I) Halide | Organocopper Reagent | Conjugate additions, cross-coupling |
| Zinc Halide | Organozinc Reagent | Coupling reactions |
| 2-Chloro-1,3,2-dioxaborinane | Allenylboronate Ester | Synthesis of β-acetylenic alcohols |
Mechanistic Investigations of Propargylmagnesium Bromide Reactivity
Propargyl-Allenyl Metallotropic Equilibrium
Propargylmagnesium bromide does not exist as a single, static structure in solution. Instead, it is characterized by a rapid tautomeric equilibrium between two isomeric forms: the propargyl (or acetylenic) isomer and the allenyl isomer. thieme-connect.de This dynamic process, known as a metallotropic rearrangement, involves the migration of the magnesium bromide group between the C1 and C3 positions of the three-carbon backbone.
The existence of the propargyl-allenyl equilibrium is supported by spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) studies, which indicate a rapid interconversion between the two forms in solution. thieme-connect.de While direct spectroscopic characterization can be complex due to the rapid exchange, computational chemistry has provided significant insights into the relative stabilities of the isomers.
Density Functional Theory (DFT) calculations have been employed to determine the thermodynamic landscape of this equilibrium. These studies consistently show that the allenyl isomer is the more stable form. acs.orgresearchgate.netnih.gov The allenyl intermediate is calculated to be significantly more stable than its propargyl counterpart, as detailed in the table below.
| Isomer | Relative Stability (kcal/mol) | Reference |
|---|---|---|
| This compound | +4.6 | acs.orgresearchgate.netnih.gov |
| Allenylmagnesium Bromide | 0 | acs.orgresearchgate.netnih.gov |
This energetic preference for the allenyl structure is a critical factor influencing the reagent's subsequent reactivity. acs.orgresearchgate.net
While the allenyl isomer is thermodynamically favored, the final product distribution of a reaction is not solely determined by the concentration of the isomers at equilibrium. acs.orgcsic.es The regioselectivity is often governed by the Curtin-Hammett principle, which posits that the ratio of products depends on the difference in the energy barriers of the transition states leading from each isomer to the respective products. csic.es It is possible for the less abundant but more reactive propargyl isomer to be the primary reacting species. csic.es
The reaction conditions, particularly the choice of solvent, can significantly influence the equilibrium dynamics and the transition state energies, thereby altering the regiochemical and stereochemical outcome. acs.orgnih.gov For instance, in the addition of this compound to certain fluorinated aromatic sulfinyl imines, a complete reversal of diastereoselectivity is observed when switching between a coordinating solvent like tetrahydrofuran (B95107) (THF) and a non-coordinating solvent like dichloromethane (B109758) (DCM). nih.govacs.org In THF, one diastereomer is formed with high selectivity, whereas in DCM, the opposite diastereomer is the major product. nih.govmdpi.com This demonstrates that the solvent can modulate the reactivity of the equilibrating species, likely by coordinating to the magnesium center and altering the structure and energy of the transition states. researchgate.net
Pathways of Nucleophilic Addition
This compound functions as an ambident nucleophile, capable of reacting at either the C1 (propargylic) or C3 (allenic) position. The predominant pathway for nucleophilic addition involves the reaction of the more stable allenylmagnesium bromide isomer with an electrophile. acs.orgresearchgate.netnih.gov This typically proceeds through a six-membered cyclic transition state via an SE2′ (substitution, electrophilic, bimolecular, with rearrangement) mechanism. acs.orgnih.gov
In this SE2′ process, the allenyl isomer attacks the electrophile (e.g., the carbonyl carbon of an aldehyde or ketone), resulting in the formation of a new carbon-carbon bond at the C3 position of the original reagent and a concomitant shift of the double bond. This pathway leads exclusively to the formation of homopropargylic products (i.e., compounds containing a terminal alkyne). acs.orgnih.gov Conversely, if the propargyl isomer reacts through an SE2′ pathway, it yields allenic products. nih.gov
The relationship between the reacting isomer and the product structure is summarized below.
| Reacting Grignard Isomer | Reaction Pathway | Product Type | Reference |
|---|---|---|---|
| Allenylmagnesium Bromide | SE2' | Homopropargylic | acs.orgnih.gov |
| This compound | SE2' | Allenic | nih.gov |
Although the formation of homopropargylic products from the allenyl intermediate is common, the regioselectivity can be influenced by the steric and electronic properties of the substrate and the reaction conditions. thieme-connect.denih.gov
Competing Side Reactions and Decomposition Processes
This compound is prone to decomposition, especially if not used immediately after its preparation. thieme-connect.de The primary decomposition pathway is a disproportionation reaction driven by the basicity of the allenyl isomer. thieme-connect.de The allenyl form can abstract the relatively acidic acetylenic proton from the propargyl form. thieme-connect.de This acid-base reaction leads to a cascade of products, including the neutral molecules propyne (B1212725) and allene (B1206475), as well as the formation of prop-1-ynylmagnesium bromide, a dimetalated species. thieme-connect.de This process reduces the concentration of the desired reagent and can complicate product mixtures.
Another observed side reaction is the dimerization of the Grignard reagent, which can produce allene. massey.ac.nz To minimize these competing processes, Barbier-type procedures are often employed, where the propargyl halide is added to a mixture of magnesium and the electrophile. thieme-connect.de This in-situ generation ensures that the Grignard reagent reacts with the substrate as soon as it is formed, thereby reducing the extent of decomposition and disproportionation. thieme-connect.de
Strategic Applications in Organic Synthesis
Carbonyl Propargylation: Synthesis of Homopropargylic Alcohols
The addition of propargylmagnesium bromide to carbonyl compounds is a fundamental and widely employed method for the formation of carbon-carbon bonds, leading to the synthesis of homopropargylic alcohols. nih.gov These alcohols are characterized by the presence of a hydroxyl group and a propargyl group on adjacent carbons.
Reaction with Aldehydes and Ketones
The reaction of this compound with aldehydes and ketones provides a direct route to secondary and tertiary homopropargylic alcohols, respectively. nih.gov The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, and subsequent acidic workup yields the corresponding alcohol. This reaction is typically performed in an inert solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. The versatility of this method allows for the propargylation of a broad range of aldehydes and ketones, including those with aromatic and aliphatic substituents. mdpi.com
It's important to note that this compound exists in equilibrium with its allenic isomer, allenylmagnesium bromide. thieme-connect.de This can lead to the formation of both homopropargylic and allenic alcohol products. The regioselectivity of the addition is influenced by factors such as the solvent, temperature, and the structure of the carbonyl compound. researchgate.net
Diastereoselective Control in Carbonyl Additions
When the carbonyl compound is chiral, the addition of this compound can lead to the formation of diastereomeric products. Achieving high diastereoselectivity is a crucial aspect of modern organic synthesis. The stereochemical outcome of these reactions is often rationalized using models such as Cram's chelation control model, particularly for substrates containing a chelating group like an α-alkoxy substituent. researchgate.net However, the diastereoselectivity of allylic and propargylic Grignard additions does not always conform to these simple models. researchgate.net
For instance, the addition of this compound to camphor, a chiral ketone, has been shown to proceed with excellent endo-face diastereoselectivity. metu.edu.tr The stereochemistry of the resulting homopropargylic alcohol is dictated by the approach of the Grignard reagent from the less sterically hindered face of the ketone.
Organocerium-Mediated Regioselective Additions
To overcome the issue of regioselectivity between the propargylic and allenic products, organocerium reagents, generated in situ from this compound and a cerium(III) salt like cerium(III) chloride, have been employed. researchgate.netmuni.cz The use of organocerium reagents can dramatically alter the regioselectivity of the addition to aldehydes. While the addition of (trimethylsilyl)this compound to aldehydes primarily yields allenylic alcohols, the corresponding organocerium reagent favors the formation of the homopropargylic alcohol. researchgate.net This change in regioselectivity is attributed to the altered nature of the organometallic species, which is less basic and more nucleophilic. researchgate.net
The activation of anhydrous cerium(III) chloride is critical for the success of these reactions, as it is believed to generate a more reactive and selective organocerium species. researchgate.net
Organozinc-Mediated Propargylation Methodologies
Transmetalation of this compound with a zinc salt, such as zinc(II) bromide, generates an organozinc reagent that offers alternative reactivity and selectivity. pitt.eduthieme-connect.de Organozinc reagents are generally less reactive and more functional group tolerant than their Grignard counterparts. sigmaaldrich.com This allows for propargylation reactions to be carried out under milder conditions and in the presence of sensitive functional groups. sigmaaldrich.com
Zinc-mediated Barbier-type reactions, where the organozinc reagent is generated in situ in the presence of the carbonyl substrate, are particularly advantageous. wikipedia.org These reactions can often be performed in aqueous media, offering a greener alternative to traditional Grignard reactions. mdpi.com The regioselectivity of zinc-mediated propargylations is dependent on the reaction conditions and the nature of the propargyl halide. For example, the reaction of unsubstituted propargyl bromide with butanal in the presence of zinc powder in a THF/saturated aqueous ammonium (B1175870) chloride solution yields the corresponding propargylic alcohol with high selectivity. mdpi.com
Synthesis of Homopropargylic and Homoallenyl Amines
The addition of this compound to imines or their derivatives provides a powerful method for the synthesis of homopropargylic and, in some cases, homoallenyl amines. These compounds are valuable building blocks for the synthesis of nitrogen-containing heterocycles and other biologically active molecules.
Diastereoselective Addition to Chiral Sulfinyl Imines
A highly effective strategy for the asymmetric synthesis of homopropargylic amines involves the diastereoselective addition of this compound to chiral N-tert-butylsulfinyl imines. acs.orgnih.gov The sulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack of the Grignard reagent to one of the diastereotopic faces of the imine. nih.gov
The diastereoselectivity of this reaction has been found to be highly dependent on the solvent. acs.orgacs.org For instance, the addition of this compound to fluorinated aromatic sulfinyl imines can exhibit a complete reversal of diastereoselectivity when switching between a non-coordinating solvent like dichloromethane (B109758) (DCM) and a coordinating solvent like tetrahydrofuran (THF). acs.orgacs.org In DCM, a closed transition state is proposed to explain the observed stereochemical outcome, while in THF, the solvent coordinates to the magnesium atom, leading to a different transition state geometry and the opposite diastereomer. acs.org DFT calculations have been employed to rationalize the origin of this solvent-dependent stereochemical control. acs.orgnih.gov
This methodology has been successfully applied to the synthesis of a variety of enantioenriched homopropargylic amines with high yields and excellent diastereoselectivities. mdpi.com The resulting N-sulfinyl homopropargylic amines can be readily deprotected to afford the free primary amines, which are valuable precursors for the synthesis of complex nitrogen-containing molecules, such as substituted piperidines. scispace.com
Impact of Solvent Polarity on Stereochemical Outcome
The solvent environment is a critical factor in determining the stereochemical path of reactions that involve this compound. The polarity of the solvent can have a major impact on the aggregation state of the Grignard reagent, the characteristics of the transition state, and the comparative rates of competing reaction pathways, which in turn affects the stereoselectivity of the final product. nih.gov
In propargylation reactions, especially in the addition to chiral carbonyl compounds or imines, the choice of solvent can be pivotal in achieving a high diastereomeric excess of one stereoisomer. For instance, in the reaction of this compound with chiral sulfinyl imines, switching from dichloromethane (DCM) to the more polar tetrahydrofuran (THF) has been shown to dramatically improve diastereoselectivity and even reverse the major diastereoisomer formed. nih.govmdpi.com THF's ability to coordinate with the magnesium center leads to a more monomeric and reactive Grignard species, which can influence the geometry of the transition state to favor a specific stereochemical outcome. nih.govmdpi.com Conversely, less polar solvents like diethyl ether or toluene (B28343) may promote the formation of dimeric or higher-order aggregates of the Grignard reagent, which can exhibit different reactivity and selectivity. nih.govresearchgate.net
Here is a summary of how solvent polarity generally influences the stereoselectivity of propargylation reactions:
| Solvent | Polarity | General Effect on Stereoselectivity |
| Tetrahydrofuran (THF) | High | Often leads to higher diastereoselectivity by promoting monomeric Grignard species and stabilizing a well-defined transition state. nih.govmdpi.com |
| Diethyl Ether | Moderate | Can result in a mix of monomeric and aggregated species, leading to variable stereoselectivity. nih.gov |
| Dichloromethane (DCM) | Moderate | May lead to lower diastereoselectivity or even a reversal of stereochemical preference compared to more coordinating solvents. nih.govmdpi.com |
| Toluene | Low | Tends to favor aggregated Grignard species, potentially resulting in different stereochemical outcomes. nih.gov |
Metal-Mediated Asymmetric Propargylation Approaches
To attain high levels of enantioselectivity in the addition of the propargyl group, various metal-mediated asymmetric strategies have been developed. These methods often employ a chiral ligand that coordinates to the magnesium center of the propargyl Grignard reagent or involve the addition of a catalytic amount of another metal salt with a chiral ligand. acs.org
One approach is the use of chiral additives that can modify the reactivity and selectivity of this compound. Another powerful strategy is the transmetalation of this compound with a different metal, such as zinc, in the presence of a chiral ligand. For example, the in-situ generation of a chiral propargylzinc reagent from this compound and a zinc salt, in the presence of a chiral amino alcohol, has proven effective in the enantioselective propargylation of aldehydes. mdpi.com
The selection of the metal and the chiral ligand is critical for the success of these asymmetric transformations. Below is a table summarizing some examples of metal-mediated asymmetric propargylation approaches:
| Metal Additive | Chiral Ligand | Typical Substrate | Outcome |
| None | (-)-Sparteine | Aldehydes | Enantioselective formation of homopropargyl alcohols |
| ZnCl₂ | (+)-N-Methylephedrine | Aldehydes | High enantiomeric excess of homopropargyl alcohols mdpi.com |
| Ti(Oi-Pr)₄ | TADDOL | Aldehydes | Enantioselective propargylation mdpi.com |
| Indium | Chiral N-tert-butanesulfinyl ketimines | Ketimines | Diastereoselective formation of homopropargylamines mdpi.com |
Formation of Functionalized Heterocyclic Compounds
This compound is a valuable reagent for synthesizing a range of functionalized heterocyclic compounds. openmedicinalchemistryjournal.comkit.edu The introduced propargyl group can undergo subsequent intramolecular cyclization reactions to form five-, six-, or larger-membered rings containing one or more heteroatoms. researchgate.net
This compound's reaction with various nitrogen-containing heterocycles offers a direct pathway to functionalized nitrogen-containing ring systems. For example, its addition to quinolines can be a key step in the synthesis of fused-heterocyclic products that incorporate pharmacologically active moieties like quinoline (B57606) and azepine. mdpi.com These reactions provide valuable intermediates for creating more complex heterocyclic structures. mdpi.comresearchgate.net
Cyclic nitrones readily react with this compound to yield functionalized heterocyclic products. The nucleophilic addition of the Grignard reagent to the carbon atom of the nitrone's C=N bond produces a hydroxylamine (B1172632) intermediate. csic.es To prevent the formation of undesired allene (B1206475) derivatives, it is sometimes necessary to use a trimethylsilyl-protected propargyl bromide for the preparation of the Grignard reagent. csic.es The resulting N-hydroxy-N-propargyl-substituted heterocyclic amine can then undergo further transformations, such as intramolecular rearrangements or redox reactions, to generate a variety of functionalized cyclic amines. csic.esmdpi.com The stereochemical outcome of this addition is often highly diastereoselective. csic.es
Generation of Substituted Allenes and Allene Derivatives
This compound is a key reagent in the synthesis of allenes, which are compounds featuring two cumulative double bonds. researchgate.net The Grignard reagent exists in equilibrium between its propargyl and allenyl forms, and while the propargyl isomer is typically more stable, the allenyl form can participate in reactions to directly yield allenic products. thieme-connect.de However, for more controlled and synthetically useful allene synthesis, transition metal-catalyzed cross-coupling reactions are often employed. d-nb.infoorganic-chemistry.org
A highly effective method for synthesizing substituted allenes is the transition metal-catalyzed cross-coupling reaction of this compound with various organic electrophiles. d-nb.infoorganic-chemistry.org Catalysts based on copper, nickel, and iron are commonly used for this purpose. d-nb.infoorganic-chemistry.orgnih.gov
Copper-catalyzed reactions involve the coupling of this compound with organic halides to produce substituted allenes. d-nb.info
Nickel-catalyzed cross-coupling of propargylic bromides with Grignard reagents provides a convenient route to terminal allenes with good yields and high regioselectivity. organic-chemistry.org
Iron-catalyzed Kumada-type cross-coupling of propargyl halides with alkylmagnesium reagents has also been explored for allene synthesis, although it may sometimes yield a mixture of allene and propyne (B1212725) products. nih.gov
These methods offer practical and efficient pathways to a wide array of functionalized allenes. d-nb.infoorganic-chemistry.org
A summary of transition metal-catalyzed cross-coupling reactions for allene synthesis is provided in the table below.
| Catalyst | Electrophile | Product Type |
| Copper(I) salts | Organic Halides | Substituted Allene d-nb.info |
| Nickel(II) acetylacetonate/Triphenylphosphine | Propargylic Bromide | Terminal Allene organic-chemistry.org |
| Iron(II) acetylacetonate | Propargyl Carboxylates | Substituted Allene d-nb.info |
Mechanistic Aspects of Allene Formation from this compound
The reactivity of this compound is characterized by a dynamic equilibrium between two isomeric forms: the acetylenic this compound and the allenic allenylmagnesium bromide. thieme-connect.de This phenomenon, known as a metallotropic rearrangement, is crucial to understanding its reaction pathways.
NMR studies have confirmed that the Grignard reagent exists as a rapid equilibrium mixture of these two forms in solution. thieme-connect.de The position of this equilibrium and the ultimate product distribution (propargylation vs. allenylation) are influenced by factors such as the solvent, temperature, and the nature of the electrophile. nih.govacs.org
Computational studies, specifically using Density Functional Theory (DFT), have shown that the allenyl magnesium intermediate can be thermodynamically more stable than the propargyl form by as much as 4.6 kcal/mol. nih.gov The reaction can proceed via nucleophilic attack from either the terminal acetylenic carbon (the α-carbon) of the propargyl form to yield a homopropargylic product, or from the terminal allenic carbon (the γ-carbon) of the allenyl form to produce an allenic derivative. thieme-connect.de This dual reactivity allows for selective synthesis, for instance, the reaction with certain imines can be directed to exclusively form homopropargyl amines with no detectable allenic products. nih.gov Conversely, under different conditions or with different substrates, the allenic product can be favored. acs.orgbeilstein-journals.org
This figure illustrates the equilibrium between this compound (acetylenic form) and allenylmagnesium bromide (allenic form).
HC≡CCH₂MgBr ⇌ H₂C=C=CHMgBr
Assembly of Complex Molecular Architectures
This compound serves as a key building block in the assembly of intricate molecular structures, enabling the efficient construction of polyfunctionalized systems.
A notable application of this compound is in the synthesis of β-enaminones through a reaction with morpholine (B109124) amides. arkat-usa.org This transformation is described as a formal insertion of an allene unit into the amide. arkat-usa.org The reaction proceeds rapidly, with the this compound adding to the amide to form push-pull enaminones, which possess an electron-donating amino group and an electron-withdrawing carbonyl group across a C=C double bond. arkat-usa.orgresearchgate.net
The optimal conditions for this reaction typically involve using a slight excess (1.2 equivalents) of the Grignard reagent at 0 °C in a solvent like tetrahydrofuran (THF). arkat-usa.org The process demonstrates good functional group tolerance, and the resulting enaminones can often be isolated or used crude for subsequent transformations. arkat-usa.org
| Starting Amide (R-CON(CH₂)₄O) | Product (Enaminone) | Yield (%) |
|---|---|---|
| R = C₆H₅ | 3-morpholino-1-phenylpent-2-en-1-one | ~70% (NMR Yield) |
| R = 4-MeC₆H₄ | 3-morpholino-1-(p-tolyl)pent-2-en-1-one | 45 |
| R = 4-MeOC₆H₄ | 1-(4-methoxyphenyl)-3-morpholinopent-2-en-1-one | 21 |
| R = 4-FC₆H₄ | 1-(4-fluorophenyl)-3-morpholinopent-2-en-1-one | 38 |
The enaminones synthesized via the formal allene insertion are valuable intermediates that provide preparative access to 1,3-diketones. arkat-usa.orgresearchgate.net The hydrolysis of the enaminone C-N bond is often spontaneous and quantitative during purification on silica (B1680970) gel chromatography. arkat-usa.org This provides an operationally simple and inexpensive alternative to traditional methods of 1,3-diketone synthesis, such as Claisen condensation. arkat-usa.orgresearchgate.net
The reaction of differently substituted aromatic morpholine amides with this compound, followed by hydrolysis, yields a variety of 1,3-diketones, which predominantly exist in their more stable enol tautomeric form in solution. arkat-usa.org
| Starting Amide (R-CON(CH₂)₄O) | Product (1,3-Diketone) | Yield (%) |
|---|---|---|
| R = C₆H₅ | 1-phenylpentane-1,3-dione | 85 |
| R = 4-MeC₆H₄ | 1-(p-tolyl)pentane-1,3-dione | 56 |
| R = 4-MeOC₆H₄ | 1-(4-methoxyphenyl)pentane-1,3-dione | 82 |
| R = 4-FC₆H₄ | 1-(4-fluorophenyl)pentane-1,3-dione | 74 |
| R = 4-ClC₆H₄ | 1-(4-chlorophenyl)pentane-1,3-dione | 78 |
| R = 4-BrC₆H₄ | 1-(4-bromophenyl)pentane-1,3-dione | 79 |
This compound is instrumental in building more complex, polyfunctionalized molecules that are valuable synthetic precursors.
Diarylpent-4-yne-1,2-diols: Stereospecific Barbier-type reactions using propargyl bromide in the presence of a metal like indium can be employed to synthesize (1RS,2SR)-1,2-diarylpent-4-yne-1,2-diols from α-hydroxyketones. mdpi.com This type of reaction, analogous to a Grignard addition, proceeds with high diastereoselectivity (>99%), consistent with a Cram's chelation model, to afford the diols as single diastereomers. mdpi.com These diol structures serve as precursors for other complex molecules like furans. mdpi.com
Propargyl Epoxides: The propargyl group can be incorporated into epoxide structures to create highly functional building blocks. mdpi.com this compound can react with existing epoxides, such as (S)-epichlorohydrin derivatives or 5,6-epoxy steroids, via ring-opening to afford propargylated alcohols. arkat-usa.orgchempedia.info Another strategy involves the reaction of propargylic organometallic reagents with α-haloketones to generate propargyl epoxides. mdpi.comresearchgate.net These propargyl epoxides are versatile intermediates for further chemical transformations.
Advanced Methodologies and Stereochemical Control
Enantioselective Transformations
The generation of single enantiomers is a cornerstone of contemporary chemical synthesis. In the context of propargylmagnesium bromide, enantioselectivity is primarily achieved through the use of chiral auxiliaries and, to a lesser extent, chiral catalysts, which guide the nucleophilic addition to prochiral substrates.
Chiral auxiliaries are recoverable chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. One of the most successful applications of this strategy in reactions involving this compound is the use of N-tert-butylsulfinyl imines, often referred to as Ellman's auxiliaries. The addition of this compound to imines derived from these chiral sulfinamides proceeds with a high degree of stereocontrol, yielding enantiomerically enriched homopropargylic amines. These products are valuable synthetic intermediates. nih.govresearchgate.netacs.org
The diastereoselectivity of this addition is heavily influenced by the reaction conditions, particularly the solvent. For instance, in the reaction with N-tert-butylsulfinyl imines, a complete reversal of diastereoselectivity can be achieved by switching between a coordinating solvent like tetrahydrofuran (B95107) (THF) and a non-coordinating solvent such as dichloromethane (B109758) (DCM). nih.govresearchgate.net This solvent-dependent stereochemical outcome provides a powerful tool for accessing either diastereomer of the product from the same starting materials.
While the use of chiral catalysts in conjunction with this compound is less documented than with other propargylating agents, the broader field of catalytic enantioselective propargylation offers insights into potential strategies. nih.gov The development of chiral ligands that can effectively coordinate to the magnesium center and induce asymmetry in the transition state remains an area of active research.
The enantiomerically enriched homopropargylic amines obtained from the chiral auxiliary-guided addition of this compound serve as key building blocks for the synthesis of more complex, stereodefined molecular architectures.
A notable example is the synthesis of substituted piperidin-4-ols. Homopropargylic amines, prepared with excellent enantiomeric excess from the reaction of chiral sulfinyl imines and this compound, can undergo a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement in a one-pot process to furnish highly substituted piperidin-4-ols with excellent diastereoselectivity. This modular approach provides a flexible entry to these important heterocyclic scaffolds.
Regioselective Control in Propargylic Transformations
This compound exists in equilibrium with its constitutional isomer, allenylmagnesium bromide. This equilibrium presents a challenge for regioselectivity, as the Grignard reagent can potentially react at either the propargylic (C3) or allenic (C1) position, leading to a mixture of homopropargylic and allenic products, respectively.
The equilibrium between the propargyl and allenyl forms of the Grignard reagent is a key determinant of the reaction's regiochemical outcome. Computational studies, using Density Functional Theory (DFT), have shown that the allenylmagnesium bromide is thermodynamically more stable than its propargyl counterpart by approximately 4.6 kcal/mol. nih.govresearchgate.net This suggests that the allenyl species is the predominant form in solution and is likely the primary reacting species.
When the allenylmagnesium reagent reacts with an electrophile like an imine, it does so via a six-membered cyclic transition state in what is known as a SE2' process. This mechanistic pathway leads to the formation of the homopropargylic product. Consequently, despite the predominance of the allenyl isomer at equilibrium, the reaction of unsubstituted this compound often yields the homopropargylic product with high or complete regioselectivity. nih.govacs.org
The substitution pattern on the propargyl/allenyl backbone also plays a critical role. For substituted propargylmagnesium reagents, the rate of equilibration between the propargylic and allenylic forms can be slower, and the relative energies of the transition states for the addition of each isomer can differ. This can lead to the formation of allenic products, and controlling the regioselectivity in these cases can be more challenging. nih.gov
Achieving high regioselectivity in reactions of this compound often relies on harnessing the inherent mechanistic preferences of the reagent and substrate.
Substrate Control : The choice of substrate can profoundly influence the regiochemical outcome. For example, the addition of this compound to alkylfluorinated sulfinyl imines has been shown to be completely regioselective, affording the corresponding homopropargylic amines without the detection of any allenic derivatives. nih.govacs.org This high level of regiocontrol is attributed to the specific electronic and steric properties of the substrate guiding the reaction through the SE2' pathway.
Reaction Conditions : While solvent choice has a dramatic effect on diastereoselectivity, its influence on the regioselectivity of unsubstituted this compound addition appears less pronounced in cases where there is a strong intrinsic preference for the homopropargylic product. However, for substituted systems where the regioselectivity is more balanced, reaction parameters could potentially be optimized to favor one isomer over the other.
Catalysis : The use of catalysts can alter the reaction pathway and, in turn, the regioselectivity. For instance, zinc bromide (ZnBr₂) has been used to catalyze the formation of propargyl Grignard reagents and, in subsequent addition reactions, can favor the formation of the propargylic product. researchgate.net
The table below summarizes the regiochemical outcomes for the addition of this compound to various substrates.
| Substrate Type | Product Type | Regioselectivity | Reference |
| Alkylfluorinated Sulfinyl Imines | Homopropargylic Amine | Complete (No allenic product detected) | nih.govacs.org |
| Aromatic Sulfinyl Imines | Homopropargylic Amine | High (Predominantly homopropargylic) | nih.govresearchgate.net |
| Carbonyl Compounds | Homopropargylic Alcohol | Generally high for propargylic product | researchgate.net |
Diastereoselective Control
When a substrate already contains one or more stereocenters, the addition of this compound can lead to the formation of diastereomers. Controlling the stereochemical outcome of this process is crucial for the synthesis of stereochemically complex molecules. The addition of this compound to chiral N-tert-butylsulfinyl imines is a prime example of a highly diastereoselective transformation. nih.govresearchgate.net
The stereochemical course of the reaction is dictated by the formation of a six-membered chair-like transition state involving the magnesium atom chelated between the oxygen and nitrogen atoms of the sulfinyl imine. The bulky tert-butyl group on the sulfur atom effectively shields one face of the C=N double bond, directing the incoming nucleophile to the opposite face and thereby controlling the configuration of the newly formed stereocenter.
A remarkable feature of this system is the ability to achieve a complete reversal of diastereoselectivity by changing the solvent. This phenomenon is attributed to a change in the coordination of the magnesium atom in the transition state.
In a coordinating solvent like THF , the solvent molecules can coordinate to the magnesium atom, leading to a transition state that favors the formation of one diastereomer.
In a non-coordinating solvent like DCM , the magnesium atom is primarily coordinated by the oxygen and nitrogen of the sulfinyl imine. This results in a different geometry of the transition state, which favors the formation of the opposite diastereomer.
This solvent-controlled stereodivergence is a powerful synthetic tool, as it allows access to either diastereomeric product from a single chiral precursor. The table below presents data from a study on the addition of this compound to various fluorinated aromatic sulfinyl imines, illustrating the profound effect of the solvent on the diastereomeric ratio (dr).
| Entry | Sulfinyl Imine Substituent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | C₆F₅ | THF | -78 | 85 | >95:5 |
| 2 | C₆F₅ | DCM | -48 | 80 | 5:95 |
| 3 | 2,3,5,6-Tetrafluorophenyl | THF | -78 | 75 | >95:5 |
| 4 | 2,3,5,6-Tetrafluorophenyl | DCM | -48 | 70 | 10:90 |
| 5 | 2,6-Difluorophenyl | THF | -78 | 88 | >95:5 |
| 6 | 2,6-Difluorophenyl | DCM | -48 | 82 | 85:15 |
Data compiled from studies on the diastereoselective addition of this compound to fluorinated aromatic sulfinyl imines. nih.gov
This high level of predictable and tunable diastereocontrol makes the addition of this compound to chiral sulfinyl imines a robust and widely applicable method for the asymmetric synthesis of nitrogen-containing compounds.
Substrate-Controlled Diastereoselection
In substrate-controlled diastereoselection, the inherent chirality of the substrate molecule dictates the stereochemical course of the reaction. The pre-existing stereocenter(s) create a chiral environment that favors the approach of the nucleophilic this compound from one specific face of the electrophilic center, leading to the preferential formation of one diastereomer.
A prominent example of this strategy is the highly diastereoselective addition of this compound to chiral N-sulfinyl imines. acs.orgnih.gov The N-tert-butylsulfinyl group, a chiral auxiliary extensively developed by Ellman, has proven to be exceptionally effective in directing the stereochemical outcome of nucleophilic additions. acs.orgnih.gov When this compound reacts with an imine bearing this chiral auxiliary, the sulfinyl group coordinates with the magnesium ion of the Grignard reagent. This coordination, along with steric hindrance, forces the nucleophile to attack the imine carbon from the less hindered face, resulting in high levels of diastereoselectivity. acs.org
The reaction yields homopropargyl amines with a high degree of stereocontrol, which are valuable building blocks in the synthesis of more complex chiral molecules and natural products. nih.govnih.gov The diastereoselectivity of this addition to fluorinated aromatic sulfinyl imines has been systematically studied, demonstrating excellent diastereomeric ratios (d.r.). acs.org
Table 1: Substrate-Controlled Diastereoselective Addition of this compound to Chiral Aromatic Sulfinyl Imines
This table illustrates the influence of the chiral sulfinyl group on the substrate in directing the stereochemical outcome of the propargylation reaction in Tetrahydrofuran (THF) at -78°C.
| Entry | Aromatic Substituent (Ar) on Imine | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | C₆F₅ | 3a | 67 | >95:5 |
| 2 | 2,3,5,6-C₆HF₄ | 3b | 70 | >95:5 |
| 3 | 2,3,4,5-C₆HF₄ | 3c | 72 | 90:10 |
| 4 | 2,6-C₆H₃F₂ | 3d | 81 | 80:20 |
| 5 | 4-C₆H₄F | 3e | 80 | 75:25 |
| 6 | C₆H₅ | 3f | 75 | 70:30 |
Reagent-Controlled Diastereoselection
Reagent-controlled diastereoselection relies on the use of external chiral reagents or ligands to influence the stereochemical pathway of a reaction involving a prochiral substrate. This approach is particularly valuable when the substrate itself is not chiral. The external chiral agent creates a transient diastereomeric complex with the substrate or reagent, which then proceeds through a lower energy transition state to afford the product with high stereoselectivity. wikiwand.comsigmaaldrich.com
Solvent-Induced Reversal of Diastereoselectivity
A remarkable instance of reagent control is the complete reversal of diastereoselectivity in the addition of this compound to chiral sulfinyl imines simply by changing the solvent. acs.orgnih.gov While this reaction also exemplifies substrate control, the dramatic influence of the solvent highlights a powerful reagent-based control element.
In a coordinating solvent like tetrahydrofuran (THF), the solvent molecules can coordinate to the magnesium atom. This leads to a specific transition state geometry that results in the formation of one diastereomer with high selectivity (>95:5 d.r.). acs.org
Conversely, when the reaction is performed in a non-coordinating solvent such as dichloromethane (DCM), the solvent does not interact strongly with the magnesium center. This allows for a different chelation arrangement between the Grignard reagent and the sulfinyl imine, leading to a different transition state and the preferential formation of the opposite diastereomer, also with high selectivity (>5:95 d.r.). acs.orgnih.gov
This solvent-dependent switch of stereochemical outcome provides a versatile method for accessing either diastereomer of the homopropargyl amine product from the same starting materials. acs.org
Table 2: Solvent Effect on the Diastereoselective Addition of this compound to N-(Pentafluorobenzylidene)-2-methylpropane-2-sulfinamide
This table demonstrates how the choice of solvent can completely reverse the diastereoselectivity of the Grignard addition.
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | Tetrahydrofuran (THF) | -78 | 67 | >95:5 |
| 2 | Dichloromethane (DCM) | -48 | 70 | >5:95 |
| 3 | Toluene (B28343) | -48 | 65 | 12:88 |
| 4 | Diethyl ether (Et₂O) | -48 | 50 | 50:50 |
Data sourced from Organic Letters, 2021. acs.orgnih.gov
Chiral Ligand-Mediated Asymmetric Addition
Another powerful strategy for reagent-controlled synthesis involves the use of chiral ligands that modify the reactivity and selectivity of the Grignard reagent. In a notable example, the combination of a Grignard reagent with a chiral ligand, such as PMP-H₈-BINOL, facilitates an enantioselective and diastereoselective 1,2-carbonyl addition to 2-O-propargyl enones. nih.gov This process triggers a cascade reaction, including a propargyl Claisen rearrangement, to create α-allene quaternary centers in cyclohexanones with high stereocontrol. nih.gov The chiral ligand forms a complex with the magnesium, creating a chiral environment that directs the nucleophilic attack on the carbonyl group, thereby establishing the stereochemistry of the final product. nih.gov
Computational and Theoretical Investigations of Propargylmagnesium Bromide Chemistry
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has been instrumental in elucidating the mechanistic pathways of reactions involving propargylmagnesium bromide. A central aspect of its chemistry is the metallotropic equilibrium between the propargyl and the more stable allenyl form. nih.govresearchgate.netcsic.es DFT calculations have quantified this stability difference, showing the allenyl magnesium reagent to be more stable than the propargyl form by 4.6 kcal/mol. nih.govresearchgate.netacs.org Consequently, the allenyl species is often the primary reactive intermediate that participates in subsequent reactions. nih.govresearchgate.netacs.org
In the context of its addition to sulfinyl imines, DFT studies have shown that the reaction proceeds through an S_E_2′ process, where the allenyl magnesium reagent adds to the imine to yield homopropargyl amines. nih.govacs.org The mechanism of propargylation of other substrates, such as cyclic nitrones, also involves considering this equilibrium. csic.es DFT calculations can predict the ratio of propargyl to allenyl products by evaluating all possible transition structures and their corresponding Boltzmann distribution, showing good agreement with experimental outcomes. csic.es These computational models help rationalize experimental findings and clarify how factors like coordination to the metal center play a crucial role in the reaction mechanism. nih.gov
Modeling of Transition States and Energetic Profiles
The modeling of transition states (TS) and their corresponding energetic profiles provides a quantitative understanding of reaction barriers and kinetics. For the addition of this compound to various electrophiles, DFT calculations have been used to locate and optimize the geometries of the relevant transition states. acs.org For instance, in the reaction with fluorinated aromatic sulfinyl imines, computational studies at the wB97XD/6-311G(2d,2p) level of theory have been conducted to rationalize the observed diastereoselectivity. nih.govresearchgate.netacs.org
These models reveal crucial geometric parameters of the transition state, such as the distance of the forming carbon-carbon bond. acs.org For example, in the addition to a sulfinyl imine in a coordinating solvent like THF, the C-C bond forming distance in the lowest energy transition state was calculated to be 2.23 Å. acs.org The energetic profiles calculated for these reactions allow for a direct comparison of competing pathways. The relative activation energies for different transition states determine the reaction's selectivity. acs.org DFT calculations have also been used to compare the relative energy for the addition of the propargylic versus the allenylic magnesium reagent, showing the latter to have a lower barrier in certain cases. acs.org
| Solvent | Attack Face | Product Diastereomer | Relative Activation Energy (kcal/mol) |
|---|---|---|---|
| DCM (non-coordinating) | Si | (S,RS) | 4.8 |
| DCM (non-coordinating) | Re | (R,RS) | 8.3 |
| THF (coordinating) | Re | (R,RS) | 1.4 |
| THF (coordinating) | Si | (S,RS) | 12.1 |
Elucidation of Regio- and Stereoselectivity through Computational Analysis
Computational analysis is a cornerstone for explaining and predicting the regio- and stereoselectivity of reactions with this compound. DFT calculations have successfully rationalized how experimental conditions, particularly the choice of solvent, can dramatically influence the stereochemical outcome. nih.govacs.org For example, in the addition to fluorinated aromatic sulfinyl imines, a complete reversal of diastereoselectivity is observed when switching from a non-coordinating solvent like dichloromethane (B109758) (DCM) to a coordinating one like tetrahydrofuran (B95107) (THF). nih.govacs.org
DFT calculations explain this phenomenon by modeling the different transition states involved. nih.govacs.org In a non-coordinating solvent like DCM, the reaction proceeds through a chelated cyclic transition state. acs.org The energy difference between the two transition states leading to the S and R products was calculated to be 6.4 kcal/mol, correctly predicting the S-product as the major diastereomer. acs.org Conversely, in a coordinating solvent like THF, the magnesium atom coordinates to the solvent molecule, leading to a non-chelated, acyclic transition state. acs.org In this scenario, the energy barrier for attack from the Re face is significantly lower (1.4 kcal/mol) compared to the Si face (12.1 kcal/mol), in complete agreement with the experimental formation of the R-product. acs.orgacs.org This demonstrates the predictive power of computational models in understanding stereoselectivity. nih.govacs.org
Furthermore, these studies have been extended to understand the regioselectivity of additions, such as predicting whether the propargyl or the allenyl adduct will be formed. csic.es In the reaction with cyclic nitrones, DFT calculations predicted a propargyl:allenyl product ratio of 2.7:1, which was in good agreement with experimental results. csic.es
| Solvent | Transition State Model | Calculated Energy Difference (ΔE) (kcal/mol) | Predicted Major Product | Experimental Observation |
|---|---|---|---|---|
| DCM | Chelated Cyclic TS | 6.4 | S-product | >5:95 (S-product favored) |
| THF | Non-chelated Acyclic TS | 10.7 (12.1 - 1.4) | R-product | >95:5 (R-product favored) |
Q & A
Advanced Question
- Product characterization :
- NMR spectroscopy : Distinguishes propargyl vs. allenic protons (δ 2.5–3.0 ppm for propargyl CH₂) .
- X-ray crystallography : Resolves stereochemistry in cyclized products (e.g., tricyclic ketones) .
- Bromide quantification :
How should researchers address discrepancies in experimental data when unexpected products form during reactions with this compound?
Advanced Question
- Multi-technique validation : Combine GC-MS, HPLC, and ¹H/¹³C NMR to identify side products (e.g., allenyl alcohols) .
- Statistical analysis : Apply peak-shift methods to differentiate advection artifacts in transport studies (e.g., colloid vs. Br⁻ mobility) .
- Controlled replicates : Vary stoichiometry (e.g., 1.2–3.0 eq. propargyl bromide) and time (60–120 min) to isolate variable effects .
What strategies exist for achieving regioselective additions using this compound in complex molecular systems?
Advanced Question
- Substrate engineering : Use steric hindrance (e.g., bulky esters) to direct nucleophilic attack to less hindered carbonyl sites .
- Lewis acid mediation : Employ EtAlCl₂ or Ti(OiPr)₄ to polarize carbonyl groups, enhancing selectivity .
- Protecting groups : Temporary silyl ethers (TBS) prevent undesired cyclization during multi-step syntheses .
How does the choice of solvent and temperature influence the reactivity and stability of this compound in Grignard reactions?
Advanced Question
- Solvent effects :
- Temperature :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
